molecular formula C13H14N2O2 B4051671 2-tert-butyl-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one

2-tert-butyl-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one

Cat. No.: B4051671
M. Wt: 230.26 g/mol
InChI Key: MFLPACSZKGHPES-YFHOEESVSA-N
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Description

2-tert-butyl-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.105527694 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Genotoxicity Assessment of Related Chemicals

A study assessed the genotoxic effects of various chemicals, including methyl-tert-butyl ether and others, in human lymphocytes using the comet assay. This research highlights the potential DNA-damaging effects of certain chemicals, which could be relevant when considering the safety and application of similar compounds in scientific research (Chen et al., 2008).

Synthesis and Coordination Behavior

Another study focuses on the synthesis of complex compounds through the cobalt(II)-mediated synthesis, leading to structural analysis and understanding of coordination behavior. This research is pertinent to the development of new materials and catalysts for various chemical reactions (Garza-Ortiz et al., 2013).

Solvent-Driven Rotamerization

Investigations into the competing inter- and intramolecular hydrogen bonding and solvent-driven rotamerization offer insights into the dynamics of molecular structures in different environments. Such studies can be crucial for designing drugs or materials with specific properties (Lomas, 2001).

Polyamide Synthesis and Properties

Research on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives demonstrates the potential for creating new polymeric materials with specific thermal and mechanical properties. This is relevant for applications in materials science and engineering (Hsiao et al., 2000).

Organic Light-Emitting Diodes (OLEDs)

A study on new bis(1,3,4-oxadiazole) systems for use in OLEDs highlights the importance of specific chemical compounds in the development of more efficient electronic devices. This research could be related to the development and application of similar compounds in OLEDs and other electronic applications (Wang et al., 2001).

Properties

IUPAC Name

(4Z)-2-tert-butyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-13(2,3)12-15-10(11(16)17-12)7-9-5-4-6-14-8-9/h4-8H,1-3H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLPACSZKGHPES-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC2=CN=CC=C2)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=N/C(=C\C2=CN=CC=C2)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.